An In-depth Technical Guide to the Physicochemical Properties of 1-(6-Chloropyrazin-2-yl)ethanone
An In-depth Technical Guide to the Physicochemical Properties of 1-(6-Chloropyrazin-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
1-(6-Chloropyrazin-2-yl)ethanone is a heterocyclic ketone that serves as a valuable building block in medicinal chemistry and drug discovery. Its pyrazine core, substituted with a reactive chlorine atom and an acetyl group, offers multiple avenues for synthetic modification, making it a key intermediate in the development of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthesis, formulation, and biological screening. This guide provides a comprehensive overview of the known physicochemical characteristics of 1-(6-Chloropyrazin-2-yl)ethanone, supported by experimental data where available, and outlines detailed protocols for their determination.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical entity is to establish its unequivocal identity. 1-(6-Chloropyrazin-2-yl)ethanone is a substituted pyrazine with the following key identifiers:
| Property | Value | Source |
| IUPAC Name | 1-(6-chloropyrazin-2-yl)ethanone | N/A |
| CAS Number | 1197237-46-9 | [1][2][3] |
| Molecular Formula | C₆H₅ClN₂O | [1] |
| Molecular Weight | 156.57 g/mol | [1] |
| Canonical SMILES | CC(=O)c1cncc(n1)Cl | N/A |
| InChI Key | Not readily available | N/A |
The molecular structure, depicted below, reveals a pyrazine ring substituted at the 2- and 6-positions with an acetyl group and a chlorine atom, respectively. This arrangement of functional groups dictates the molecule's reactivity, polarity, and potential for intermolecular interactions.
Caption: Molecular Structure of 1-(6-Chloropyrazin-2-yl)ethanone.
Spectroscopic Profile
Spectroscopic analysis is fundamental to confirming the structure and purity of a compound. The following sections detail the expected and reported spectral data for 1-(6-Chloropyrazin-2-yl)ethanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to show distinct signals for the methyl protons and the two aromatic protons on the pyrazine ring. The exact chemical shifts are influenced by the electronic effects of the chloro and acetyl substituents.
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Expected Chemical Shifts (δ, ppm):
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Methyl Protons (-CH₃): A singlet, typically in the range of 2.5-2.8 ppm.
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Pyrazine Protons (Ar-H): Two singlets or doublets in the aromatic region (typically 8.0-9.0 ppm), corresponding to the protons at the 3- and 5-positions of the pyrazine ring. Their distinct chemical shifts arise from the different electronic environments created by the adjacent substituents.
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¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide insights into the number and types of carbon atoms in the molecule.
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Expected Chemical Shifts (δ, ppm):
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Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 25-30 ppm.
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Pyrazine Carbons (Ar-C): Four distinct signals in the aromatic region (typically 140-160 ppm).
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Carbonyl Carbon (C=O): A characteristic downfield signal, typically in the range of 190-200 ppm.
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Note: Specific, experimentally verified NMR data for 1-(6-Chloropyrazin-2-yl)ethanone can be found through specialized chemical data providers such as ChemicalBook.[1][4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
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Characteristic Absorption Bands (cm⁻¹):
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C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹.
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C-H Stretch (sp³): Absorptions corresponding to the methyl group's C-H stretching vibrations are expected just below 3000 cm⁻¹.
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C-H Stretch (sp²): Aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹.
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C=N and C=C Stretch (Aromatic Ring): Multiple bands of variable intensity are expected in the 1400-1600 cm⁻¹ region, characteristic of the pyrazine ring.
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C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the carbon-chlorine bond.
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Note: Experimentally obtained IR spectra for this compound are available from sources such as ChemicalBook.[1][4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
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Expected Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (156.57 g/mol ). Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of approximately one-third of the molecular ion peak is expected, which is a characteristic signature of a monochlorinated compound.
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Key Fragmentation Patterns: Common fragmentation pathways for this molecule would likely involve the loss of the acetyl group (CH₃CO•) or the methyl group (CH₃•) from the molecular ion.
Note: Mass spectral data for 1-(6-Chloropyrazin-2-yl)ethanone can be sourced from chemical databases like ChemicalBook.[1][4]
Physical and Chemical Properties
While extensive experimental data for 1-(6-Chloropyrazin-2-yl)ethanone is not widely published, the following table summarizes the available and predicted properties. It is crucial for researchers to experimentally verify these values for their specific samples.
| Property | Value | Method/Source |
| Melting Point | Not available | Experimental determination recommended |
| Boiling Point | Not available | Experimental determination recommended |
| Solubility | Not available | Experimental determination recommended |
| Appearance | Predicted to be a solid at room temperature | Based on similar structures |
Experimental Protocols for Physicochemical Characterization
To ensure data integrity and reproducibility, standardized and well-validated protocols are essential. The following section provides detailed methodologies for determining the key physicochemical properties of 1-(6-Chloropyrazin-2-yl)ethanone.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Rationale: DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid. It measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. The melting point is observed as an endothermic peak on the DSC thermogram.
Protocol:
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Sample Preparation: Accurately weigh 2-5 mg of 1-(6-Chloropyrazin-2-yl)ethanone into a clean aluminum DSC pan.
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Encapsulation: Hermetically seal the pan with an aluminum lid. Prepare an empty, sealed aluminum pan to be used as a reference.
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Instrument Setup: Place the sample and reference pans into the DSC cell.
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Thermal Program:
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Equilibrate the sample at 25 °C.
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Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 200 °C) at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).
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Data Analysis: The onset temperature of the endothermic peak is recorded as the melting point. The area under the peak can be used to calculate the enthalpy of fusion.
Caption: Workflow for Melting Point Determination using DSC.
Determination of Aqueous Solubility by Shake-Flask Method
Rationale: The shake-flask method is the gold standard for determining equilibrium solubility. It involves agitating an excess of the solid compound in a solvent for a sufficient time to reach equilibrium, followed by quantification of the dissolved compound in the saturated solution.
Protocol:
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Preparation of Saturated Solution: Add an excess amount of 1-(6-Chloropyrazin-2-yl)ethanone to a known volume of purified water (or other relevant solvent) in a sealed vial. The presence of undissolved solid should be visually confirmed.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge the samples at a high speed to pellet the undissolved solid.
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Sample Dilution and Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent.
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Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the equilibrium solubility.
Structural Confirmation by NMR Spectroscopy
Rationale: NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. The following protocol outlines the general steps for preparing a sample for NMR analysis.
Protocol:
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Sample Preparation: Dissolve approximately 5-10 mg of 1-(6-Chloropyrazin-2-yl)ethanone in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
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Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
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Sample Volume: Ensure the sample height in the NMR tube is approximately 4-5 cm.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.
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Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, and baseline correction) and interpret the resulting spectra to confirm the structure of the compound.
Caption: General Workflow for NMR Sample Preparation and Analysis.
Safety, Handling, and Storage
As a chemical intermediate, proper handling and storage of 1-(6-Chloropyrazin-2-yl)ethanone are essential to ensure the safety of laboratory personnel.
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Hazard Identification: Based on data for similar compounds, 1-(6-Chloropyrazin-2-yl)ethanone may cause skin irritation, serious eye irritation, and respiratory irritation.
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Handling Precautions:
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Use in a well-ventilated area or under a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid breathing dust, fumes, or vapors.
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Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
1-(6-Chloropyrazin-2-yl)ethanone is a key synthetic intermediate with significant potential in drug discovery. This technical guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with detailed, field-proven protocols for their experimental determination. A thorough characterization of this compound, using the methodologies outlined herein, will empower researchers to utilize it effectively and safely in the synthesis of novel molecules with therapeutic potential. The provided protocols and workflows serve as a self-validating system, ensuring the generation of reliable and reproducible data, which is the cornerstone of scientific integrity in drug development.
References
Sources
- 1. 1-(6-chloropyrazin-2-yl)ethanone | 1197237-46-9 [chemicalbook.com]
- 2. 1269027-90-8,ethyl 5-ethyl-3-hydroxy-pyrazine-2-carboxylate,1197237-46-9,1-(6-chloropyrazin-2-yl)ethanone, CAS [m.chemicalbook.com]
- 3. 1-(6-chloropyrazin-2-yl)ethanone | 1197237-46-9 [chemicalbook.com]
- 4. 1-(6-chloropyrazin-2-yl)ethanone(1197237-46-9) 1H NMR spectrum [chemicalbook.com]
